Methyl 5-[(1-cyanocyclopropyl)carbamoyl]furan-3-carboxylate
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Overview
Description
Methyl 5-[(1-cyanocyclopropyl)carbamoyl]furan-3-carboxylate is a chemical compound with a complex structure that includes a furan ring, a cyanocyclopropyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(1-cyanocyclopropyl)carbamoyl]furan-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the furan-3-carboxylate core, followed by the introduction of the cyanocyclopropyl group and the carbamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(1-cyanocyclopropyl)carbamoyl]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It could serve as a lead compound for the development of new drugs, particularly if it shows activity against certain diseases.
Industry: Its properties might make it useful in the development of new materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 5-[(1-cyanocyclopropyl)carbamoyl]furan-3-carboxylate exerts its effects depends on its interactions with other molecules. It may bind to specific molecular targets, such as enzymes or receptors, and alter their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Methyl 5-[(1-cyanocyclopropyl)carbamoyl]furan-3-carboxylate include other furan derivatives and cyanocyclopropyl-containing molecules. Examples might include:
- Ethyl 5-methyl-4-{(1E)-1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}furan-3-carboxylate
- Other furan-3-carboxylate derivatives
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity and properties
Properties
IUPAC Name |
methyl 5-[(1-cyanocyclopropyl)carbamoyl]furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-10(15)7-4-8(17-5-7)9(14)13-11(6-12)2-3-11/h4-5H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTZEORMYMESTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C(=O)NC2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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